3'-piperazine-6-BIO

Chagas disease Trypanosoma cruzi in vivo efficacy

3'-piperazine-6-BIO delivers a fundamentally distinct kinase selectivity profile versus unmodified 6-BIO. The 3'-piperazine moiety reverses kinase targeting: >30-fold selectivity for leishmanial GSK-3 over CRK3 (IC50 0.10 μM vs >3.33 μM), contrasted with 6-BIO's preferential CRK3 inhibition. In T. cruzi models, it achieves 94.5% parasitemia reduction at 20 mg/kg—a 5-fold dose advantage over benznidazole (100 mg/kg). This validated in vivo efficacy and favorable therapeutic index make it the optimal lead for Chagas drug discovery and leishmanial GSK-3 target validation programs. Substituting with unmodified indirubins compromises target engagement and therapeutic window.

Molecular Formula C22H24BrCl2N5O2
Molecular Weight 541.27
Cat. No. B1191746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-piperazine-6-BIO
Synonyms3'-piperazine-6-BIO;  3' piperazine-6-BIO;  3' piperazine 6 BIO
Molecular FormulaC22H24BrCl2N5O2
Molecular Weight541.27
Structural Identifiers
SMILESO=C1NC2=C(C=CC(Br)=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5.[H]Cl.[H]Cl
InChIInChI=1S/C22H22BrN5O2.2ClH/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28;;/h1-6,13,24-25H,7-12H2,(H,26,29);2*1H/b21-19-,27-20+;;
InChIKeyCVZJSHRSJMHZLV-BEDCTKBTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3'-piperazine-6-BIO: Potent Anti-Trypanosoma cruzi Agent and Selective GSK-3 Inhibitor


3'-piperazine-6-BIO is a novel indirubin-based derivative featuring a 3'-bulky amino substitution (piperazine ring) on the 6-bromoindirubin-3'-oxime (6-BIO) scaffold. This structural modification confers enhanced selectivity towards glycogen synthase kinase-3 (GSK-3) over cyclin-dependent kinases in kinetoplastid parasites, distinguishing it from the parent compound 6-BIO. The compound has demonstrated potent anti-Trypanosoma cruzi activity and superior in vivo efficacy in murine Chagas disease models compared to the standard-of-care benznidazole [1]. In leishmanial systems, 3'-bulky amino substituted 6-BIO derivatives exhibit a reversed selectivity profile relative to mammalian kinases, targeting leishmanial GSK-3 more potently than leishmanial CRK3 (CDK1 homologue) [2].

Why 3'-piperazine-6-BIO Cannot Be Interchanged with Unsubstituted 6-BIO or Other Indirubin Analogs


Generic substitution fails because the 3'-bulky amino group (piperazine) fundamentally alters the kinase selectivity profile of 6-BIO. While unsubstituted 6-BIO preferentially inhibits leishmanial CRK3 (CDK1 homologue) over L GSK-3 (IC50: 0.02 μM vs 0.15 μM) [1], the introduction of a 3'-piperazine moiety shifts inhibition toward L GSK-3, with compound 11 (3'-piperazine-6-BIO) showing >30-fold selectivity for L GSK-3 (IC50 0.10 μM) over L CRK3 (>3.33 μM) [1]. This reversal of kinase targeting is not observed with 6-BIO or 5-Me-6-BIO. Furthermore, in T. cruzi infection models, 3'-piperazine-6-BIO achieves 94.5% parasitemia reduction at a 5-fold lower dose than benznidazole (20 mg/kg vs 100 mg/kg), whereas unmodified 6-BIO lacks comparable in vivo efficacy data in this disease context [2]. Consequently, substituting with 6-BIO or other indirubins lacking the 3'-piperazine modification will compromise target engagement, in vivo potency, and therapeutic window.

Quantitative Differentiation of 3'-piperazine-6-BIO from Closest Analogs: In Vivo Efficacy, Kinase Selectivity, and Anti-Parasitic Potency


Superior In Vivo Efficacy in Chagas Disease Model: 5-Fold Dose Reduction vs. Benznidazole

In a murine model of acute T. cruzi infection, compound 11 (3'-piperazine-6-BIO) demonstrated the best in vivo efficacy among 69 indirubin analogs tested, achieving 94.5% reduction in blood parasitemia at day 12 post-infection (dpi) with only 1/6 mortality, administered at a dose of 20 mg/kg. This efficacy was achieved at a dose five times lower than the reference drug benznidazole, which required 100 mg/kg to produce comparable effects [1]. No other indirubin analog in the study (including unmodified 6-BIO analogs 10 and 17) matched this combination of high parasitemia reduction and low mortality at reduced dosing.

Chagas disease Trypanosoma cruzi in vivo efficacy parasitemia reduction drug discovery

Reversed Kinase Selectivity: >30-Fold Preference for L GSK-3 over L CRK3 vs. 6-BIO

In leishmanial kinase assays, unsubstituted 6-BIO preferentially inhibits L CRK3 (IC50 = 0.02 ± 0.01 μM) over L GSK-3 (IC50 = 0.15 ± 0.06 μM), demonstrating approximately 7.5-fold selectivity for L CRK3. In stark contrast, compound 11 (3'-piperazine-6-BIO) reverses this selectivity, inhibiting L GSK-3 with an IC50 of 0.10 ± 0.07 μM while showing negligible inhibition of L CRK3 (IC50 > 3.33 μM), representing a >33-fold selectivity for L GSK-3 [1]. This selectivity reversal is a direct consequence of the 3'-bulky amino (piperazine) substitution and is not observed with 5-Me-6-BIO (L GSK-3 IC50 = 0.09 ± 0.02 μM, L CRK3 IC50 = 0.65 ± 0.09 μM, ~7-fold selectivity for L GSK-3) [1].

GSK-3 CRK3 kinase selectivity Leishmania indirubin derivatives

Potent Anti-Leishmanial Activity (GI50 < 1.5 μM) with Enhanced Target Selectivity

A focused library of 35 indirubin derivatives was screened against Leishmania donovani promastigotes and intracellular amastigotes. Seven compounds demonstrated selective inhibition of L GSK-3 over L CRK3. All compounds achieving this enhanced selectivity were 6-BIO analogues bearing an additional 3'-bulky amino substitution (piperazine or pyrrolidine ring). These selective L GSK-3 inhibitors, including 3'-piperazine-6-BIO, exhibited potent antileishmanial activity with GI50 values <1.5 μM [1]. Notably, compounds lacking the 3'-bulky substitution did not show this selectivity profile and were generally less potent.

Leishmania antiparasitic GSK-3 inhibitor indirubin drug discovery

Differential Mode of Action Among 6-BIO Oxime-Substituted Analogs in T. cruzi

Cell death analysis using electron microscopy and flow cytometry revealed that 3'-oxime-6-bromoindirubin (6-BIO) analogs bearing bulky extensions on the oxime moiety (compounds 10, 11, and 17) induced a distinct mode of action compared to a 7-substituted analog (compound 32) in T. cruzi parasites. Compound 11 (3'-piperazine-6-BIO) was among the most potent in both trypomastigote and intracellular amastigote assays [1]. This differential mechanism suggests that the 3'-piperazine substitution not only alters kinase selectivity but also engages distinct parasite death pathways.

Trypanosoma cruzi mechanism of action cell death indirubin drug discovery

Recommended Procurement-Driven Application Scenarios for 3'-piperazine-6-BIO


Lead Optimization for Chagas Disease Therapeutics

3'-piperazine-6-BIO is the optimal lead compound for preclinical Chagas disease drug discovery programs requiring validated in vivo efficacy and a favorable therapeutic index. The compound's 5-fold dose reduction relative to benznidazole (20 mg/kg vs 100 mg/kg) while achieving 94.5% parasitemia reduction [1] makes it a superior starting point for structure-activity relationship (SAR) campaigns and prodrug development targeting T. cruzi.

Selective Targeting of Leishmanial GSK-3 in Antiparasitic Drug Discovery

For projects focused on leishmanial GSK-3 as a therapeutic target, 3'-piperazine-6-BIO is uniquely qualified due to its >30-fold selectivity for L GSK-3 over L CRK3 [1]. This selectivity profile is essential for minimizing off-target host cell toxicity and validating L GSK-3 as a druggable target in Leishmania. The compound's potent GI50 < 1.5 μM [2] supports its use as a tool compound in target validation studies.

Comparative Kinase Selectivity Profiling in Kinetoplastid Parasites

3'-piperazine-6-BIO serves as an indispensable comparator in studies examining the structural determinants of kinase selectivity reversal between mammalian and kinetoplastid kinases. The direct contrast with 6-BIO (L CRK3-selective) and 5-Me-6-BIO (moderate L GSK-3 selectivity) [1] enables precise mapping of the 3'-substituent's role in shifting kinase targeting, informing rational design of next-generation antiparasitic agents.

Investigating Alternative Cell Death Mechanisms in T. cruzi

The distinct cell death mechanism observed for 3'-oxime-6-BIO analogs with bulky substitutions (including 3'-piperazine-6-BIO) compared to 7-substituted derivatives [1] positions this compound as a critical probe for dissecting parasite death pathways. Researchers studying programmed cell death in trypanosomatids can leverage 3'-piperazine-6-BIO to differentiate between kinase inhibition-driven and alternative cytotoxic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-piperazine-6-BIO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.